![molecular formula C7H13N3O4 B605822 Azido-PEG2-acid CAS No. 1312309-63-9](/img/structure/B605822.png)
Azido-PEG2-acid
Overview
Description
Azido-PEG2-acid is a PEG linker containing an azide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of Azido-PEG2-acid involves the reaction of the azide compound with hydrogen chloride in 1,4-dioxane and water for approximately 35 minutes . The crude mixture is then purified on silica gel using a mixture of methanol and 1% formic acid in methylene chloride as the eluant .Molecular Structure Analysis
Azido-PEG2-acid has a molecular formula of C7H13N3O4 . It has a molecular weight of 203.2 g/mol .Chemical Reactions Analysis
The azide group in Azido-PEG2-acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Azido-PEG2-acid is a hydrophilic PEG spacer that increases solubility in aqueous media . and is stored at -20°C .Scientific Research Applications
Click Chemistry
Azido-PEG2-acid is a PEG linker containing an azide group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This application is particularly useful in the field of bioconjugation, where the creation of stable linkages is crucial.
Bioconjugation
The terminal carboxylic acid of Azido-PEG2-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This property makes it a valuable tool in bioconjugation, a chemical strategy to form a stable covalent link between two molecules.
Drug Delivery
The hydrophilic PEG spacer in Azido-PEG2-acid increases solubility in aqueous media . This property is beneficial in drug delivery applications, where solubility can significantly impact the effectiveness of a drug.
Nanotechnology
Azido-PEG2-acid can be used in nanotechnology, particularly in the creation of functional coatings . The PEG linker can be used to modify the surface properties of nanoparticles, improving their stability and biocompatibility.
Medical Research
Azido-PEG2-acid is used in medical research . Its ability to form stable linkages makes it a valuable tool in the study of various biological processes.
Material Science
In material science, Azido-PEG2-acid can be used in the synthesis of new materials . The PEG linker can be used to modify the properties of these materials, potentially leading to the development of materials with novel properties.
Mechanism of Action
Safety and Hazards
Future Directions
Azido-PEG2-acid is widely used in Click Chemistry due to its high selectivity and stability under most conditions . These properties are especially useful where other conjugating functionalities have to be used due to their limited stability or when careful control of variables, such as pH, are needed to ensure high yielding reactions .
properties
IUPAC Name |
3-[2-(2-azidoethoxy)ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c8-10-9-2-4-14-6-5-13-3-1-7(11)12/h1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHDSRSXQAOLJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1167575-20-3 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-carboxyethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167575-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG2-acid | |
CAS RN |
1312309-63-9 | |
Record name | 3-[2-(2-Azidoethoxy)ethoxy]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312309-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.